
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide, also known as CP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazine derivatives and has been shown to exhibit a wide range of biological activities.
科学的研究の応用
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and cancer metastasis.
実験室実験の利点と制限
One of the advantages of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is its potential toxicity, which requires careful consideration when designing experiments.
将来の方向性
There are several future directions for the study of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide. One direction is the development of novel therapeutics based on the structure of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide. Another direction is the investigation of the potential use of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide and its potential toxicity.
合成法
The synthesis of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to form the phthalazine ring. The final step involves the reaction of the phthalazine intermediate with isopropyl chloroformate and urea to yield N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11(2)23-19(26)13-8-4-3-7-12(13)16(22-23)18(25)21-15-10-6-5-9-14(15)17(20)24/h3-11H,1-2H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNMRCMYOOAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

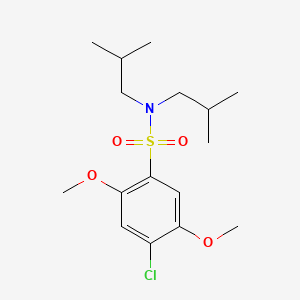

![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)
![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
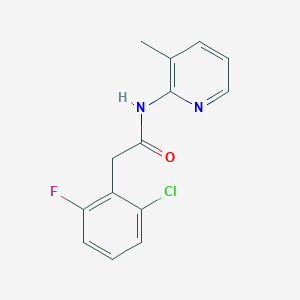
![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)

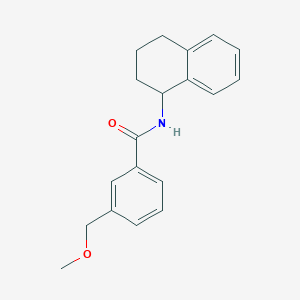
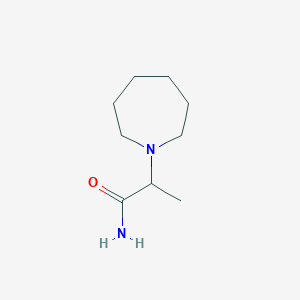
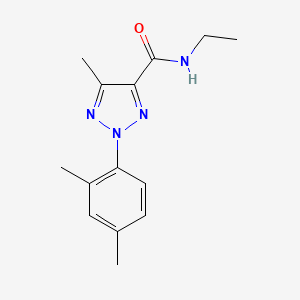
![2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)